molecular formula C12H14O2 B11909190 2-Propylchroman-4-one CAS No. 62756-34-7

2-Propylchroman-4-one

Cat. No.: B11909190
CAS No.: 62756-34-7
M. Wt: 190.24 g/mol
InChI Key: MZLSTDVUACRDBC-UHFFFAOYSA-N
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Description

2-Propylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyran ring, with a propyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylchroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Rhodium-catalyzed tandem hydroacylation of 1,2-disubstituted alkynes with substituted salicylaldehydes, followed by intramolecular oxa-Michael addition, is one such method .

Chemical Reactions Analysis

Types of Reactions: 2-Propylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in photoredox reactions, where visible light and photoredox catalysts are used to induce decarboxylation processes .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include substituted chromanones and various derivatives with enhanced biological activities .

Properties

CAS No.

62756-34-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-propyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-7,9H,2,5,8H2,1H3

InChI Key

MZLSTDVUACRDBC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)C2=CC=CC=C2O1

Origin of Product

United States

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